Cas no 490034-62-3 ((3S)-3-Amino-3-(2-methylphenyl)propanoic Acid Hydrochloride)

(3S)-3-Amino-3-(2-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative featuring a 2-methylphenyl substituent at the β-position. This compound is of interest in pharmaceutical and biochemical research due to its structural similarity to phenylalanine derivatives, making it a potential intermediate for the synthesis of bioactive molecules. The hydrochloride salt enhances solubility and stability, facilitating handling in synthetic applications. Its stereospecific (S)-configuration is critical for studies involving enantioselective catalysis or receptor-binding interactions. The presence of the methyl group on the aromatic ring may influence metabolic stability and lipophilicity, offering tunable properties for drug design. Suitable for peptide modification and medicinal chemistry applications.
(3S)-3-Amino-3-(2-methylphenyl)propanoic Acid Hydrochloride structure
490034-62-3 structure
Product Name:(3S)-3-Amino-3-(2-methylphenyl)propanoic Acid Hydrochloride
CAS No:490034-62-3
MF:C10H14ClNO2
MW:215.676661968231
MDL:MFCD03427817
CID:2093171
PubChem ID:54593404
Update Time:2025-10-31

(3S)-3-Amino-3-(2-methylphenyl)propanoic Acid Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride
    • H-b-phe(2-Me)-OH HCl
    • H-b-phe(2-Me)-OH·HCl
    • H-Phe(2-Me)-OH.HCl
    • (3S)-3-amino-3-(2-methylphenyl)propanoic acid;hydrochloride
    • A871850
    • 490034-62-3
    • (S)-3-Amino-3-(o-tolyl)propanoicacidhydrochloride
    • AKOS024464189
    • CS-0281868
    • EN300-77419
    • Z1270399998
    • SCHEMBL14108446
    • (3S)-3-Amino-3-(2-methylphenyl)propanoic acid HCl
    • (3S)-3-amino-3-(2-methylphenyl)propanoic acid hydrochloride
    • (3S)-3-Amino-3-(2-methylphenyl)propanoic Acid Hydrochloride
    • MDL: MFCD03427817
    • Inchi: 1S/C10H13NO2.ClH/c1-7-4-2-3-5-8(7)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m0./s1
    • InChI Key: WYZNGUGIWQZIPN-FVGYRXGTSA-N
    • SMILES: Cl.OC(C[C@@H](C1C=CC=CC=1C)N)=O

Computed Properties

  • Exact Mass: 215.0713064g/mol
  • Monoisotopic Mass: 215.0713064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3Ų

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Additional information on (3S)-3-Amino-3-(2-methylphenyl)propanoic Acid Hydrochloride

Introduction to (3S)-3-Amino-3-(2-methylphenyl)propanoic Acid Hydrochloride (CAS No. 490034-62-3)

(3S)-3-Amino-3-(2-methylphenyl)propanoic Acid Hydrochloride, identified by its CAS number 490034-62-3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, belonging to the class of amino acid derivatives, has garnered attention due to its unique structural properties and potential applications in drug development and biochemical research.

The molecular structure of (3S)-3-Amino-3-(2-methylphenyl)propanoic Acid Hydrochloride consists of a chiral center at the carbon atom adjacent to the amino group, making it an enantiomer with specific stereochemical properties. The presence of a phenyl ring substituted with a methyl group at the 2-position enhances its interaction with biological targets, making it a valuable candidate for studying enzyme mechanisms and receptor binding affinities.

In recent years, there has been a growing interest in the development of chiral auxiliaries and catalysts for asymmetric synthesis, areas where (3S)-3-Amino-3-(2-methylphenyl)propanoic Acid Hydrochloride plays a crucial role. Its ability to act as a building block in the synthesis of more complex molecules has been leveraged in the production of novel pharmaceuticals targeting various therapeutic areas, including central nervous system disorders and inflammatory diseases.

One of the most compelling aspects of this compound is its utility in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The incorporation of (3S)-3-Amino-3-(2-methylphenyl)propanoic Acid Hydrochloride into peptidomimetic structures enhances their stability and binding affinity, making them more effective in therapeutic applications.

Recent studies have highlighted the potential of (3S)-3-Amino-3-(2-methylphenyl)propanoic Acid Hydrochloride as an intermediate in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in various physiological processes, including inflammation and cancer progression. By developing inhibitors that target specific proteases, researchers aim to develop treatments that can modulate these processes effectively. The chiral nature of this compound allows for the creation of highly specific inhibitors with improved pharmacological profiles.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products. This solubility is particularly important for oral and intravenous drug delivery systems, where bioavailability is a key factor in determining therapeutic efficacy.

In academic research, (3S)-3-Amino-3-(2-methylphenyl)propanoic Acid Hydrochloride has been used as a reference compound in studies examining enzyme kinetics and substrate specificity. Its well-defined stereochemistry makes it an ideal candidate for comparative studies, helping researchers understand how different stereoisomers interact with biological targets. These insights are crucial for designing drugs that are not only effective but also safe and well-tolerated by patients.

The compound's structural features also make it a valuable tool in computational chemistry and molecular modeling. By studying its interactions with biological targets at the molecular level, researchers can predict how different modifications to its structure will affect its bioactivity. This approach has accelerated the drug discovery process by allowing virtual screening of potential drug candidates before they are synthesized in the lab.

Moreover, the synthesis of (3S)-3-Amino-3-(2-methylphenyl)propanoic Acid Hydrochloride has been optimized using advanced synthetic methodologies, including asymmetric hydrogenation and chiral resolution techniques. These methods ensure high enantiomeric purity, which is essential for pharmaceutical applications where stereochemical differences can significantly impact efficacy and safety.

The growing body of research on this compound underscores its importance in modern drug development. As our understanding of disease mechanisms continues to evolve, compounds like (3S)-3-Amino-3-(2-methylphenyl)propanoic Acid Hydrochloride will remain at the forefront of innovation, offering new opportunities for therapeutic intervention.

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